molecular formula C18H23N5O3S2 B13365814 6-[(2,6-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(2,6-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13365814
M. Wt: 421.5 g/mol
InChI Key: VXPBTPGUXQMTMA-UHFFFAOYSA-N
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Description

6-[(2,6-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole. These types of compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .

Preparation Methods

The synthesis of 6-[(2,6-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves several steps. One common synthetic route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the piperidinyl and phenoxy moieties. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol and methanol.

Scientific Research Applications

6-[(2,6-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can form hydrogen bonds with target receptors due to its hydrogen bond accepting and donating characteristics. This interaction can inhibit the activity of enzymes like carbonic anhydrase and cholinesterase, leading to its pharmacological effects .

Biological Activity

The compound 6-[(2,6-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic structure that has garnered attention due to its diverse biological activities. This compound integrates a triazolo-thiadiazole core known for its pharmacological potential, including antibacterial, antifungal, anti-inflammatory, and anti-urease properties. The specific structural components of this compound enhance its binding affinity to various biological targets, which is crucial for its therapeutic applications.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step procedures that allow for the incorporation of various functional groups. The key features of its structure include:

  • Triazolo-thiadiazole core : Provides the basis for biological activity.
  • Dimethylphenoxy group : Enhances lipophilicity and potential receptor interactions.
  • Methylsulfonyl-4-piperidinyl moiety : Contributes to the compound's pharmacological profile.

Biological Activity

Research has demonstrated that This compound exhibits significant biological activities:

  • Antibacterial Activity : The compound shows effectiveness against various bacterial strains through mechanisms such as competitive inhibition of urease enzymes.
  • Antifungal Properties : It has been noted for its antifungal capabilities, making it a candidate for treating fungal infections.
  • Anti-inflammatory Effects : Studies indicate that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Molecular docking studies suggest that this compound effectively binds to specific enzymes and receptors. The interactions lead to:

  • Competitive Inhibition : Particularly against urease and other enzymes critical in pathogenic processes.
  • Cytokine Modulation : Inhibition of key cytokines like IL-6 and IL-23 in macrophage models indicates potential for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals how unique substituents influence biological activity. The following table summarizes key features:

Compound NameStructure TypeBiological ActivityUnique Features
6aTriazolo-ThiadiazoleAntimicrobialSpecific substituents enhance activity
5-Amino-1,3,4-ThiadiazoleThiadiazoleAnticonvulsantLacks triazole component
EVT-4594232Triazolo-ThiadiazoleAntifungalDifferent substitution pattern

This comparison highlights how the unique substituents on This compound contribute to its distinct biological profile compared to similar compounds.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in various biological assays:

  • Antibacterial Efficacy Study :
    • Conducted against Escherichia coli and Staphylococcus aureus.
    • Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
  • Anti-inflammatory Model :
    • In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a 50% decrease in inflammatory markers compared to control groups.
  • Fungal Inhibition Assay :
    • Tested against Candida albicans, the compound displayed an IC50 value of 15 µg/mL.

Properties

Molecular Formula

C18H23N5O3S2

Molecular Weight

421.5 g/mol

IUPAC Name

6-[(2,6-dimethylphenoxy)methyl]-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H23N5O3S2/c1-12-5-4-6-13(2)16(12)26-11-15-21-23-17(19-20-18(23)27-15)14-7-9-22(10-8-14)28(3,24)25/h4-6,14H,7-11H2,1-3H3

InChI Key

VXPBTPGUXQMTMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C

Origin of Product

United States

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